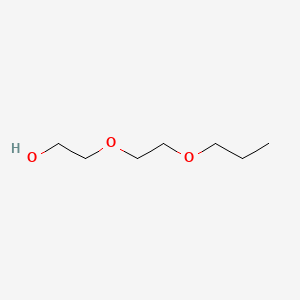

2-(2-Propoxyethoxy)ethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-propoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCYDDALXPHSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027639 | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Eastman Chemical MSDS] | |

| Record name | Ethanol, 2-(2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6881-94-3 | |

| Record name | Diethylene glycol monopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-propoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Propoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8K0B3U2HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Degradation Mechanisms of 2 2 Propoxyethoxy Ethanol

Oxidation Pathways and Peroxide Formation

2-(2-Propoxyethoxy)ethanol, as a member of the glycol ether family, is susceptible to oxidation, particularly through autoxidation in the presence of atmospheric oxygen. This process can lead to the formation of organic peroxides, which may be hazardous. umn.edu The mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, a position that is activated towards radical attack. This initiation step is often facilitated by light, heat, or the presence of radical initiators.

The primary site of hydrogen abstraction in this compound is the tertiary C-H bond on the carbon atom adjacent to the ether linkage. The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another glycol ether molecule, propagating a chain reaction and forming a hydroperoxide.

Key steps in peroxide formation:

Initiation: Formation of a free radical from the glycol ether molecule.

Propagation: The radical reacts with oxygen to form a peroxy radical, which then reacts with another glycol ether molecule to form a hydroperoxide and a new radical.

Termination: Two radicals combine to form a non-radical species.

These formed peroxides can be sensitive to thermal or mechanical shock, especially upon concentration, and may pose an explosion hazard. umn.edu For this reason, it is crucial to test for the presence of peroxides in aged samples of this compound, particularly before distillation or other processes that could concentrate them. umn.eduuwyo.edu

Hydrolytic Stability and Degradation Kinetics

Ethers are generally considered to be chemically stable and resistant to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, cleavage of the ether bond can occur. For this compound, the ether linkages are the points of potential hydrolytic attack.

A study conducted according to OECD Guideline 111 (Hydrolysis as a Function of pH) investigated the hydrolytic stability of a substance structurally similar to this compound. europa.eu The findings from this study can provide insights into the expected behavior of this compound. At a neutral pH of 7 and a temperature of 25°C, a half-life of 41.9 days was observed, following pseudo-first-order kinetics. europa.eu The study also noted that at pH 4 and pH 7, the degradation did not follow a typical temperature dependency, which prevented the use of the Arrhenius equation to extrapolate half-lives at 25°C, necessitating extended 28-day tests at this temperature. europa.eu This suggests that while hydrolysis occurs, the rate is relatively slow under environmentally relevant conditions.

The stability of the ether linkage is a key factor in the persistence of this compound in aqueous environments. The degradation rate is influenced by both pH and temperature, with more significant degradation expected under more acidic conditions. researchgate.net

Atmospheric Reactivity and Photochemical Degradation Pathways

The primary removal process for this compound in the atmosphere is through photochemical reactions. oecd.org Direct photolysis is not considered a significant degradation pathway because the molecule does not absorb UV radiation at wavelengths present in the troposphere (greater than 290 nm). researchgate.net

The most significant atmospheric degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. niwa.co.nzcopernicus.org These highly reactive radicals are often referred to as the "detergent of the atmosphere" and are responsible for the oxidation of most organic compounds in the troposphere. niwa.co.nzharvard.edu

The reaction with OH radicals proceeds via hydrogen atom abstraction from the carbon-hydrogen bonds of the molecule. scielo.br The rate of this reaction determines the atmospheric lifetime of the compound. For diethylene glycol ethers, which are structurally related to this compound, the estimated atmospheric half-lives due to hydroxyl radical-induced photodegradation range from 3.18 to 4.41 hours. oecd.org This indicates a relatively short atmospheric lifetime for this class of compounds.

Reactions with ozone (O₃) are generally considered to be a minor degradation pathway for saturated ethers and alcohols compared to their reaction with OH radicals. scielo.br

Table 1: Atmospheric Degradation Data

| Degradation Pathway | Reactant | Significance | Estimated Half-Life |

|---|---|---|---|

| Photolysis | Sunlight | Negligible researchgate.net | - |

| Oxidation | OH Radicals | Major niwa.co.nzcopernicus.org | 3.18 - 4.41 hours oecd.org |

The oxidation of this compound by OH radicals leads to the formation of various degradation products, which can contribute to the formation of photochemical smog. iosrjournals.org The initial radical formed after hydrogen abstraction reacts rapidly with molecular oxygen to form a peroxy radical.

This peroxy radical can then undergo further reactions in the atmosphere. In the presence of nitrogen oxides (NOx), it can contribute to the formation of ground-level ozone and other components of photochemical smog, such as peroxyacetyl nitrates (PANs). iosrjournals.org The degradation products are typically smaller, more oxidized molecules. For example, the oxidation of the ethoxy and propoxy chains can lead to the formation of aldehydes, ketones, and carboxylic acids. scielo.br These secondary pollutants can have their own environmental and health impacts. iosrjournals.org

Metabolic Pathways and Biotransformation Mechanisms

Xenobiotics, or foreign compounds like this compound, undergo metabolic processes in living organisms to facilitate their excretion. openaccessjournals.com These biotransformation reactions are generally categorized into Phase I and Phase II metabolism. openaccessjournals.com

For glycol ethers, the primary metabolic pathway involves oxidation of the terminal alcohol group, a Phase I reaction. nih.gov This is typically catalyzed by alcohol dehydrogenase (ADH) to form an aldehyde intermediate. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 2-(2-propoxyethoxy)acetic acid. nih.gov

Another potential Phase I pathway is O-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, which would cleave the ether linkages. This would result in the formation of smaller glycols and alcohols.

The resulting carboxylic acid metabolites or the parent compound can then undergo Phase II conjugation reactions. nih.gov These reactions, such as glucuronidation or sulfation, increase the water solubility of the molecule, facilitating its elimination from the body, primarily through urine. openaccessjournals.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oxygen |

| Hydroxyl Radical |

| Ozone |

| Nitrogen Oxides |

| Peroxyacetyl Nitrates |

| Aldehydes |

| Ketones |

| Carboxylic Acids |

| 2-(2-Propoxyethoxy)acetic acid |

| Glucuronic acid |

Environmental Fate, Transport, and Ecotoxicological Implications of 2 2 Propoxyethoxy Ethanol

Environmental Distribution and Partitioning in Environmental Compartments

The environmental distribution of 2-(2-propoxyethoxy)ethanol is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and sediment.

Air-Water Exchange Dynamics

Due to its physical and chemical characteristics, this compound is not expected to significantly volatilize from surface waters. Its miscibility in water, coupled with a low Henry's Law constant, suggests that it will preferentially remain in the aqueous phase rather than partitioning to the atmosphere. While direct photolysis in the atmosphere is not anticipated as it does not absorb ultraviolet radiation within the solar spectrum, it can be degraded through photo-oxidation by reacting with hydroxyl radicals. rivm.nl

Soil and Sediment Adsorption/Desorption

The potential for this compound to adsorb to soil and sediment is considered to be low. Chemicals with low organic carbon-water (B12546825) partition coefficients (Koc) tend to be highly mobile in soil. rivm.nl Studies on similar glycol ethers indicate that they are not strongly adsorbed to soil. regulations.gov

A study on a related compound, a transformation product of chlorothalonil, provides some insight into the potential behavior of such chemicals in soil. In this batch equilibrium study using various soils, the Freundlich Adsorption Coefficient (KF) values were relatively low, indicating weak adsorption. regulations.gov The desorption coefficients were similar to the adsorption coefficients, suggesting that the sorption process is largely reversible. regulations.gov This implies that this compound is unlikely to be strongly bound to soil and sediment particles and may be readily available for transport and degradation.

Table 1: Freundlich Adsorption/Desorption Coefficients for a Structurally Related Compound

| Parameter | Value Range | Mean Value |

|---|---|---|

| Adsorption KF (L/kg) | 2.3 - 8.1 | 4.5 |

| Adsorption KFOC (L/kg) | 130 - 325 | 246 |

| Desorption KF-des (L/kg) | 1.7 - 8.3 | 4.1 |

Data from a study on a transformation product of chlorothalonil, providing an indication of potential behavior for similar chemical structures. regulations.gov

Biodegradation and Environmental Persistence

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation by microorganisms.

Aerobic and Anaerobic Degradation Rates

Generally, glycol ethers are considered to be readily biodegradable. rivm.nl Ethanol (B145695), a related simple alcohol, degrades rapidly in soil, groundwater, and surface water under both aerobic and anaerobic conditions. mass.gov Under aerobic conditions, the presence of oxygen allows for rapid degradation. mass.gov Once oxygen is depleted, anaerobic degradation can occur, although potentially at a slower rate. mass.govufsc.br For instance, in groundwater, the complete degradation of significant ethanol spills has been observed to take two to three years. mass.gov The rate of anaerobic degradation can be influenced by the presence of co-substrates. For example, the anaerobic removal of benzene (B151609) was accelerated when ethanol was present as a co-substrate, suggesting cometabolic processes. scielo.br

Microbial Metabolism and Enzyme Pathways

The biodegradation of organic compounds is facilitated by microbial enzymes. researchgate.net Various metabolic pathways are involved in the breakdown of chemicals in the environment. For instance, the degradation of some organic micropollutants involves oxidoreductases and hydrolases. biorxiv.org The metabolism of ethanol, for example, can proceed through several pathways, including those involving pyruvate (B1213749) decarboxylase (PDC), pyruvate dehydrogenase (PDH), and pyruvate ferredoxin oxidoreductase (PFOR). nih.gov The specific enzymes and pathways involved in the degradation of this compound are likely to involve the cleavage of its ether linkages and the oxidation of the resulting alcohol and aldehyde intermediates. The efficiency of these pathways can be affected by the presence of other compounds and the specific microbial communities present in a given environment. nih.gov

Aquatic and Terrestrial Ecotoxicity Studies

Ecotoxicity studies are crucial for assessing the potential harm of a chemical to organisms in the environment. For the diethylene glycol ethers category, which includes this compound, aquatic toxicity data show a range of effects. oecd.org

The toxicity of diethylene glycol ethers to fish, measured as the EC/LC50, ranges from 200 mg/L to over 5000 mg/L. oecd.org For invertebrates, the values range from 433 mg/L to greater than 10,000 mg/L for diethylene glycol propyl ether. oecd.org A No Observed Effect Concentration (NOEC) of 2-4 mg/l over 28 days has been reported for aquatic invertebrates for a related compound. motorexoil.com.au Based on available data for structurally similar compounds, this compound is not expected to be highly toxic to aquatic invertebrates in short-term exposures. europa.eu The Canadian government's environmental categorization has determined that this compound is not persistent, bioaccumulative, or inherently toxic to aquatic organisms based on QSAR (Quantitative Structure-Activity Relationship) models. oecd.org

Table 2: Aquatic Ecotoxicity Data for Diethylene Glycol Ethers

| Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Fish | EC/LC50 | 200 - >5000 | oecd.org |

| Invertebrates | EC/LC50 | 433 - >10,000 | oecd.org |

Effects on Aquatic Organisms (Fish, Daphnia, Algae)

The ecotoxicological impact of this compound on aquatic life has been evaluated through studies on various trophic levels, including fish, invertebrates (Daphnia), and algae. Data from these studies indicate that the compound generally exhibits low acute toxicity to aquatic organisms.

Research and assessments, including those conducted under the Organisation for Economic Co-operation and Development (OECD) Screening Information Data Set (SIDS) program, have categorized Diethylene Glycol Propyl Ether (DGPE), another name for this compound, along with other diethylene glycol ethers. oecd.orgoecd.org The findings show that the concentration of the substance required to cause acute toxic effects is relatively high.

For invertebrates, a study on Daphnia magna showed an EC50 (the concentration causing an effect in 50% of the test population) to be greater than 10,000 mg/L. oecd.org ECOSAR (Ecological Structure Activity Relationships) model predictions provide estimated values for fish, daphnia, and algae. oecd.orgoecd.org These models predict a fish LC50 (lethal concentration for 50% of the test population) of 12,848 mg/L and a green algae EC50 of 6,514 mg/L. oecd.org The toxicity to microorganisms, such as bacteria, was also found to be low, with a 16-hour IC50 (the concentration causing 50% inhibition) value greater than 1000 mg/L. oecd.org

These physicochemical and environmental fate properties, combined with ecotoxicity data, suggest that this compound is not expected to persist in the environment or bioaccumulate in organisms. oecd.org

Below is a table summarizing the acute aquatic toxicity data for this compound.

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Fish | LC50 | 12,848 (Predicted) | oecd.org |

| Invertebrate (Daphnia magna) | EC50 | > 10,000 (Measured) | oecd.org |

| Invertebrate (Daphnid) | EC50 | 11,826 (Predicted) | oecd.org |

| Green Algae | EC50 | 6,514 (Predicted) | oecd.org |

| Bacteria | IC50 (16-hour) | > 1,000 (Measured) | oecd.org |

Impact on Soil Microorganisms and Plant Growth

Information regarding the specific effects of this compound on soil microorganisms and the growth of terrestrial plants is limited in publicly available scientific literature.

Impact on Soil Microorganisms Direct studies on the impact of this compound on soil microbial community structure, diversity, or key soil processes like nitrification and respiration are not extensively documented. However, data on its effect on bacteria in aquatic and wastewater treatment contexts suggest low toxicity. The 16-hour IC50 value for bacteria is reported to be over 1000 mg/L, indicating a low potential for inhibiting microbial activity at typical environmental concentrations. oecd.org Studies on related ether glycols have shown that some soil bacteria can utilize these compounds as a sole source of carbon, suggesting that biodegradation by soil microorganisms is a likely fate. asm.org This implies that the compound may not persist long in the soil environment and that resident microbes could potentially metabolize it.

Impact on Plant Growth There is a notable lack of specific research data on the phytotoxicity of this compound or its direct effects on the growth and development of plants. While the compound is used in some commercial products like paint strippers and cleaners, its potential for direct application to soil or vegetation is low, and thus its impact on plant life has not been a significant area of research. eponline.comhaz-map.com Patent literature occasionally lists the compound as a component in formulations, but does not provide data on its effects on plant growth. google.com

Environmental Monitoring and Surveillance Programs

Specific, ongoing environmental surveillance programs that routinely monitor for this compound in ambient air, water, or soil are not widely documented. Much of the available data on this chemical was generated as a result of its inclusion in programs designed to fill data gaps for high-production-volume (HPV) chemicals.

In the late 1990s and early 2000s, the U.S. Environmental Protection Agency (EPA) initiated the HPV Challenge Program. eponline.comepa.govepa.gov This program challenged companies that manufacture or import chemicals in quantities of one million pounds or more per year to provide a baseline set of health and environmental effects data that was missing from the public domain. eponline.comepa.govepa.gov this compound, as part of the diethylene glycol ethers category, was sponsored for testing under this program by industry panels. oecd.orgeponline.com The goal was to generate fundamental data for screening-level risk assessments, including information on aquatic toxicity. thepsci.eu

The inclusion of this compound in the OECD SIDS and U.S. EPA HPV programs was a direct result of the lack of existing information and the high production volumes of the chemical category. oecd.orgepa.gov While these programs led to the generation of key ecotoxicological data, they were not long-term environmental monitoring or surveillance programs. For related glycol ethers, biological monitoring of metabolites in urine has been recommended for assessing human occupational exposure, but this is distinct from environmental surveillance. iarc.fr There is limited evidence of government-mandated environmental monitoring programs that include this compound as a routine target analyte in surface water, groundwater, or soil. researchgate.net

Advanced Applications and Functional Performance of 2 2 Propoxyethoxy Ethanol in Chemical Systems

Role as a Coalescing Aid in Advanced Coating Formulations

2-(2-Propoxyethoxy)ethanol, also known as diethylene glycol monopropyl ether, serves as a high-performance coalescing agent in the formulation of advanced coatings, particularly in water-based latex or dispersion paints. glycol-ethers.euhaz-map.comnih.gov The primary function of a coalescing agent is to facilitate the formation of a continuous, uniform, and defect-free polymer film as the coating dries. specialchem.comkrahn.eu

The process of film formation from a polymer dispersion involves three main stages: the evaporation of water, which forces the polymer particles closer together; the compaction of these particles; and finally, coalescence, where the particles deform and fuse into a continuous film. specialchem.com For proper coalescence to occur, the polymer particles must be soft enough to fuse. This is often characterized by the minimum film-forming temperature (MFFT), the lowest temperature at which the latex will form a continuous film. specialchem.com

This compound acts as a temporary plasticizer for the polymer binder particles, effectively lowering the MFFT. specialchem.com This allows for the formation of a coherent polymeric film at ambient application temperatures, even for polymers that have a naturally high MFFT. specialchem.com Its moderate evaporation rate and powerful solvency are critical; it remains in the film long enough to ensure proper coalescence but eventually evaporates to ensure the final film achieves its desired hardness and mechanical properties. jrhessco.com

Furthermore, this compound demonstrates good solvency for a wide array of coating resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes, enhancing its compatibility and effectiveness within diverse coating systems. glycol-ethers.eusolventis.net Its use is noted in automotive and plastic coatings, where a high-quality finish is paramount. haz-map.comnih.gov

Table 1: Functional Properties of this compound in Coatings

| Property | Description | Source(s) |

|---|---|---|

| Coalescing Action | Acts as a temporary plasticizer, lowering the Minimum Film-Forming Temperature (MFFT) of polymer binders. | specialchem.com |

| Film Formation | Promotes the fusion of polymer particles to form a continuous, uniform, and coherent film. | specialchem.comkrahn.eu |

| Resin Compatibility | Exhibits excellent solvency for a broad range of resins including acrylics, epoxies, and polyurethanes. | glycol-ethers.eusolventis.net |

| Application Areas | Used in architectural paints, automotive coatings, and plastic coatings. | haz-map.comatamanchemicals.com |

Performance in Specialty Solvent Systems for Industrial Processes

The distinct physicochemical properties of this compound make it a valuable component in specialty solvent systems for numerous industrial processes. glycol-ethers.eujrhessco.com As a P-series glycol ether, it is recognized as a high-performance industrial solvent with a favorable balance of hydrophilicity and hydrophobicity. glycol-ethers.eu This allows it to effectively dissolve a wide range of both polar and non-polar substances. solventis.net

Key attributes contributing to its performance include:

High Solvency: It demonstrates strong solvency for various resins, oils, and greases, making it effective in complex formulations. jrhessco.comsolventis.net

Moderate Evaporation Rate: With a boiling point between 212-216 °C and a low vapor pressure, it is classified as a low-volatility solvent. dguv.dechemicalbook.com This slow evaporation rate is advantageous in applications like printing inks, where it acts as a retarder solvent to prevent premature drying on the press. haz-map.comnih.gov

Coupling Agency: It can act as a coupling agent, enabling the formation of stable, homogeneous solutions from otherwise immiscible components, such as oil and water. jrhessco.com

These properties are leveraged in various industrial applications, including the manufacturing of printing inks, industrial paint removers, and in the electronics industry for producing laminates and cleaning circuit boards. glycol-ethers.eusolventis.netatamanchemicals.com

Integration in Metalworking Fluids and Lubricant Formulations

This compound is incorporated into formulations for metalworking fluids and lubricants. europa.eu Metalworking fluids are essential in machining operations for cooling, lubrication, and carrying away debris. euroenvironmental.co.uk These formulations are complex mixtures, often containing corrosion inhibitors, emulsifiers, and lubricity additives. evonik.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6881-94-3 | dguv.denih.gov |

| Molecular Formula | C₇H₁₆O₃ | dguv.de |

| Molar Mass | 148.20 g/mol | dguv.de |

| Appearance | Colorless liquid | haz-map.comdguv.de |

| Boiling Point | 212 - 216 °C | dguv.dechemicalbook.com |

| Melting Point | < -68 °C | dguv.de |

| Flash Point | 93 °C (Closed Cup) | dguv.de |

| Density | 0.969 g/cm³ at 25 °C | dguv.dechemicalbook.com |

| Vapor Pressure | 0.09 hPa at 20 °C | dguv.de |

| Solubility in Water | Miscible | dguv.de |

Contributions to High-Performance Cleaning Agents

In the formulation of high-performance cleaning agents for both industrial and household use, this compound provides several key benefits. haz-map.comjrhessco.com Its effectiveness stems from its dual nature as a solvent and a surfactant-like molecule (coupling agent), allowing it to tackle complex soils.

Its performance contributions include:

Grease and Oil Removal: Excellent solvency for non-polar substances like oils and greases makes it a powerful degreasing agent. glycol-ethers.eu

Surface Tension Reduction: Like other glycol ethers, it helps to lower the surface tension of water, improving the wetting of surfaces and allowing the cleaning solution to penetrate soils more effectively. solventis.netatamanchemicals.com

Homogenization: As a coupling agent, it stabilizes cleaning formulations by keeping solvent and water-based ingredients in a single phase, which is crucial for products that contain multiple active components. jrhessco.com

Due to these characteristics, it is a component in various cleaning products, from industrial degreasers to household cleaners. glycol-ethers.euhaz-map.com

Potential in Polymer Synthesis and Modification

While primarily used as a solvent and coalescent, the chemical structure of this compound presents potential for its use as a reactant in polymer synthesis and modification. The molecule possesses a terminal primary hydroxyl (-OH) group, which is a reactive site for various chemical transformations. scispace.com

This reactive hydroxyl group could potentially be used to incorporate the ether structure into a polymer backbone or as a pendant side chain through reactions such as:

Esterification: Reaction with carboxylic acid or acyl halide functionalized monomers or polymers.

Etherification: Further reaction with epoxides or alkyl halides.

The incorporation of the flexible and relatively polar propoxyethoxy)ethyl group could be used to modify the properties of a polymer. For instance, it could increase flexibility (lower the glass transition temperature), improve solubility in certain solvents, or enhance compatibility with other materials. Research on the chemical modification of polymers like glycidyl (B131873) methacrylate (B99206) copolymers demonstrates that incorporating alcohol groups via ring-opening reactions of epoxides can significantly alter the polymer's thermal and mechanical properties. scispace.com Although not specific to this compound, this principle highlights the potential for using such alcohols to create novel polymers with tailored characteristics for specialized applications. scispace.com P-series glycol ethers can also serve as chemical intermediates, combined with other solvents or ethers to customize formulation properties. glycol-ethers.eu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethylene glycol monopropyl ether |

| Acrylics |

| Epoxies |

| Alkyds |

| Polyesters |

| Nitrocellulose |

| Polyurethanes |

| Mineral oils |

| Water |

| Glycidyl methacrylate |

| Carboxylic acid |

| Acyl halide |

| Propylene (B89431) glycol |

Regulatory Science and Risk Assessment Frameworks for 2 2 Propoxyethoxy Ethanol

Harmonized Classification and Labeling (GHS) Considerations

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(2-propoxyethoxy)ethanol has a harmonized classification for eye irritation. dguv.de It is classified as causing serious eye irritation (Eye Irritation, Category 2; H319). dguv.deguidechem.com This classification is based on data indicating that the substance can cause significant, but reversible, eye irritation. industrialchemicals.gov.au

The GHS label for this compound includes the signal word "Warning" and precautionary statements advising on its safe handling. guidechem.comnih.gov These statements include recommendations to wash hands thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and to seek medical advice if eye irritation persists. guidechem.com

It is important to note that while the harmonized classification focuses on eye irritation, other hazards may be identified through self-classification by manufacturers and importers. reach.lu According to notifications to the European Chemicals Agency (ECHA), a significant percentage of notifiers have also classified the substance for serious eye irritation. nih.gov

GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|

Integration into International Chemical Assessment Programs

This compound is subject to review and assessment under several major international and national chemical programs, ensuring a comprehensive evaluation of its potential risks to human health and the environment.

Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) : This substance is included in the OECD's program for the initial assessment of high production volume (HPV) chemicals. haz-map.comoecd.org It is part of the Diethylene Glycol Ethers category, which undergoes a cooperative international assessment of its potential hazards. oecd.org The SIDS reports provide a foundational dataset for risk assessment by regulatory bodies worldwide.

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) : Within the European Union, this compound is registered under REACH. dguv.dereachcentrum.eu This requires manufacturers and importers to gather information on the properties of their chemical substances and to register the information in a central database managed by the European Chemicals Agency (ECHA). europa.eueuropa.eu The registration dossier for this compound includes information on its uses, hazards, and safe handling practices. dguv.de REACH also includes provisions for the restriction of substances that pose an unacceptable risk to human health or the environment. dguv.de

Toxic Substances Control Act (TSCA) : In the United States, this compound is listed on the TSCA Inventory of Chemical Substances. nih.govnih.govjst.go.jp This means it is an existing chemical in commerce in the U.S. and is subject to the regulations of the Environmental Protection Agency (EPA) under TSCA. This includes reporting and record-keeping requirements, as well as the potential for risk evaluations and regulatory actions if the EPA determines that the substance presents an unreasonable risk. nih.gov

These programs facilitate the sharing of information and a consistent approach to chemical management across different jurisdictions, contributing to a more robust global framework for chemical safety.

Development of Exposure Limits and Safety Standards

To protect workers and the public, various organizations have established or recommended occupational exposure limits (OELs) and other safety standards for glycol ethers, though specific limits for this compound are not as commonly established as for some other members of this chemical family.

In the absence of a specific OEL for this compound, data from surrogate or analogue chemicals, such as other glycol ethers, are often used to guide risk assessment and establish safe handling procedures. industrialchemicals.gov.au For instance, some jurisdictions have established OELs for related compounds like 2-ethoxyethanol. nj.gov

General safety standards for handling this compound emphasize the use of personal protective equipment (PPE), including safety glasses with side shields, and resistant gloves. dguv.deessind.com Adequate ventilation in the workplace is also crucial to minimize inhalation exposure. essind.comthdstatic.com

Comparative Risk Assessment with Other Glycol Ethers

The risk assessment of this compound often involves a comparative analysis with other glycol ethers. This approach is valuable because the toxicity of glycol ethers can vary significantly depending on their chemical structure.

A key consideration in the comparative risk assessment of glycol ethers is their potential to cause reproductive and developmental toxicity. Some glycol ethers, such as 2-methoxyethanol (B45455) and 2-ethoxyethanol, are known reproductive toxicants. industrialchemicals.gov.auepa.gov Their toxicity is linked to their metabolism to alkoxyacetic acids. industrialchemicals.gov.au

Studies have shown that the ability of glycol ethers to cause testicular toxicity decreases as the length of the alkyl chain increases. industrialchemicals.gov.au For example, the metabolite of this compound, propoxyacetic acid (PAA), has been found to be significantly less toxic to spermatocytes than methoxyacetic acid (MAA), the metabolite of 2-methoxyethanol. industrialchemicals.gov.au

Furthermore, some glycol ethers are associated with hemolysis (the rupture of red blood cells). While this compound can cause hemolysis at high concentrations in animal studies, humans appear to be less sensitive. industrialchemicals.gov.auhaz-map.com Comparative data suggests that 2-butoxyethanol (B58217) is a more potent hemolytic agent than 2-propoxyethanol (B165432). industrialchemicals.gov.au

This comparative approach allows for a more nuanced understanding of the risks associated with this compound, placing its hazard profile in the context of the broader glycol ether family and informing the development of appropriate risk management strategies.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 2-(2-Propoxyethoxy)ethanol

This compound, a member of the diethylene glycol ether family, is a chemical compound recognized for its utility as a solvent across various industrial and commercial sectors. haz-map.com Academic research has primarily focused on its synthesis, physicochemical properties, and applications, with some investigation into its toxicological profile.

The compound is systematically identified by its IUPAC name, this compound, and is assigned the Chemical Abstracts Service (CAS) Registry Number 6881-94-3. It is also known by several synonyms, including Diethylene Glycol Monopropyl Ether and the commercial name Eastman DP Solvent. haz-map.com The molecular formula for the compound is C₇H₁₆O₃.

The most common industrial synthesis method involves the nucleophilic ring-opening reaction of propylene (B89431) oxide with diethylene glycol. This etherification process is typically facilitated by alkaline catalysts, such as potassium hydroxide, under controlled temperature and pressure to optimize the yield and purity of the final product.

Its primary mechanism of action in various applications is its function as a solvent. Its molecular structure, featuring both polar and non-polar characteristics, allows it to dissolve a wide range of substances, making it a versatile and effective solvent. This property underpins its use in products like coatings, inks, paints, household cleaners, and in the formulation of certain cosmetics. haz-map.comatamanchemicals.com For instance, it acts as a coalescing aid in paints and a retarder solvent for inks. haz-map.com In cosmetics, it can help dissolve active ingredients, improve their penetration into the skin, and enhance the uniformity of hair colorants. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6881-94-3 | |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | haz-map.com |

| Boiling Point | 212-216 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.969 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.435 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 93 °C (closed cup) | sigmaaldrich.com |

| Water Solubility | Soluble | sigmaaldrich.com |

Unexplored Research Avenues and Emerging Challenges

Despite its widespread use, significant gaps remain in the scientific understanding of this compound. These unexplored avenues present challenges for a comprehensive risk assessment and the development of potentially safer alternatives.

A primary area requiring further investigation is its environmental fate and transport. While general information exists for glycol ethers, specific, long-term data on the biodegradation, bioaccumulation, and persistence of this compound in various environmental compartments (soil, water, air) is limited. Research on its environmental degradation pathways and the potential toxicity of its metabolites to aquatic and terrestrial organisms is needed. The environmental risk limits for a similar compound, 2-(2-methoxyethoxy)ethanol (B87266) (DEGME), have been derived, suggesting a framework that could be applied but also highlighting the need for substance-specific data. rivm.nl

The human toxicology profile of this compound warrants more detailed study. There is a notable lack of data from inhalation experiments, a critical exposure route given its use in sprayable products and as a solvent. dguv.de Furthermore, some older studies indicated potential testicular toxicity at very high doses, but the purity of the tested compound was unknown. haz-map.comoecd.org This raises questions about whether the observed toxicity was due to the compound itself or an impurity, necessitating re-evaluation with modern analytical standards. oecd.org While it is established that the ability of glycol ethers to cause testicular toxicity decreases with increasing chain length, a thorough investigation into the reproductive and developmental toxicity of high-purity this compound is a crucial research need. industrialchemicals.gov.au

Finally, the potential for this compound to contribute to indoor air pollution and its long-term effects on human health following chronic, low-level exposure are not well understood. As it is a component in various household products, research into its volatilization from surfaces and subsequent human exposure is an emerging challenge for public health and environmental science.

Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound can only be achieved through integrated, interdisciplinary research that bridges chemistry, toxicology, environmental science, and computational modeling.

Q & A

Basic: What analytical methods are recommended for determining the purity of 2-(2-Propoxyethoxy)ethanol in experimental workflows?

Answer: Gas chromatography (GC) with flame ionization detection (FID) is a validated method for purity analysis. This approach aligns with protocols used in heat capacity studies, where chromatographic methods achieved 99.9% purity verification for the compound . For enhanced accuracy, combine GC with mass spectrometry (GC-MS) to identify trace impurities. Ensure calibration with certified reference standards and validate retention times against known analogs.

Advanced: How can researchers reconcile discrepancies in reported heat capacity values for this compound across independent studies?

Answer: Discrepancies often arise from variations in calorimeter calibration, sample purity, or temperature range selection. To address this:

- Compare experimental conditions (e.g., adiabatic vs. differential scanning calorimetry).

- Validate measurements using the BDHT calorimeter system, which reported data with a 0.096% standard error in the range 300.0–540.0 K .

- Cross-reference data with regression polynomial parameters provided in thermodynamic databases (e.g., NIST Chemistry WebBook) to identify systematic errors .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Adhere to the following:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use respiratory protection (e.g., FFP2 masks) under poor ventilation .

- Exposure Control: Implement local exhaust ventilation and avoid skin/eye contact. Refer to CLP Regulation (EC) No. 1272/2008 for hazard classification .

- Emergency Measures: Train personnel in spill containment (e.g., using inert absorbents) and emergency eyewash/shower protocols .

Advanced: What methodological approaches optimize the synthesis of ethylene glycol-based polymers using this compound as a precursor?

Answer:

- Reaction Optimization: Use controlled anionic polymerization with alkali metal catalysts (e.g., NaH) at 60–80°C to minimize side reactions .

- Intermediate Monitoring: Track reaction progress via NMR to confirm ether linkage formation (δ 70–75 ppm for C-O-C) .

- Purification: Employ fractional distillation under reduced pressure (≤10 mmHg) to isolate high-purity oligomers .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Answer:

- NMR Spectroscopy: NMR reveals characteristic signals for propoxy (δ 1.0–1.5 ppm, triplet) and ethoxy (δ 3.5–3.7 ppm, multiplet) groups .

- IR Spectroscopy: Identify hydroxyl (3300–3500 cm) and ether (1100–1250 cm) functional groups .

- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 149.1 (calculated for CHO) .

Advanced: How can computational modeling predict the solvent behavior of this compound in biphasic systems?

Answer:

- Molecular Dynamics (MD): Simulate solvation free energy (ΔG) using force fields like OPLS-AA to assess polarity and hydrogen-bonding capacity .

- COSMO-RS: Predict partition coefficients (log P) for solvent-solute interactions, leveraging experimental data (log P = 0.42) for validation .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to optimize its role as a co-solvent in catalytic reactions .

Basic: What environmental precautions are necessary when disposing of this compound waste?

Answer:

- Waste Treatment: Neutralize aqueous solutions with activated carbon adsorption before disposal. Avoid release into waterways due to acute toxicity to aquatic organisms (e.g., LC for fish = 24 mg/L) .

- Regulatory Compliance: Follow REACH guidelines (EC No. 1907/2006) for hazardous waste classification and disposal documentation .

Advanced: How can researchers mitigate oxidative degradation of this compound in long-term storage?

Answer:

- Stabilization: Add 0.1–0.5% (w/w) antioxidants (e.g., BHT or ascorbic acid) to inhibit radical-mediated oxidation .

- Storage Conditions: Store under nitrogen atmosphere at 4°C in amber glass to prevent UV-induced degradation .

- Quality Monitoring: Periodically analyze peroxide formation via iodometric titration or HPLC-UV .

Basic: What regulatory frameworks govern the use of this compound in cross-border collaborative research?

Answer:

- EU Compliance: Adhere to CLP Regulation (EC No. 1272/2008) for hazard labeling (e.g., H319: Causes serious eye irritation) .

- Global Standards: Follow OECD Guidelines for Chemical Safety (e.g., SIDS Initial Assessment Reports) and IARC exposure limits .

Advanced: What strategies resolve contradictions in toxicological data for this compound across in vitro and in vivo models?

Answer:

- Dose-Response Analysis: Compare NOAEL (No Observed Adverse Effect Level) values from rodent studies (e.g., 100 mg/kg/day) with in vitro cytotoxicity thresholds (e.g., IC = 500 µM in HepG2 cells) .

- Metabolite Profiling: Quantify urinary butoxyacetic acid (BAA) as a biomarker of metabolic activation using LC-MS/MS .

- Mechanistic Studies: Conduct transcriptomic analysis (RNA-seq) to identify oxidative stress pathways in exposed cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.